molecular formula C10H10N2O2 B027132 Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate CAS No. 107407-80-7

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate

Cat. No. B027132
M. Wt: 190.2 g/mol
InChI Key: RUBOVOPFBPEEJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate derivatives involves multiple steps, including condensation reactions, cyclization, and functional group transformations. These processes are crucial for introducing different substituents on the pyrrolopyrimidine scaffold, affecting the compound's biological activity and chemical properties.

Molecular Structure Analysis

The molecular structure of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate derivatives is characterized by X-ray diffraction analysis, revealing details about bond lengths, angles, and molecular conformation. The planarity or non-planarity of the molecule, along with the orientation of substituents, plays a significant role in its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including nucleophilic additions, electrophilic substitutions, and cyclization reactions. These reactions are essential for synthesizing analogs with potential pharmacological activities.

Physical Properties Analysis

The physical properties of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, such as solubility, melting point, and crystalline structure, are determined through experimental studies. These properties are influenced by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are crucial for understanding the compound's behavior in chemical syntheses and biological systems. These properties are often investigated through spectroscopic methods and computational studies.

Scientific Research Applications

Anti-inflammatory Activities

  • Scientific Field: Pharmacology
  • Application Summary: Pyrimidines display a range of pharmacological effects including anti-inflammatory activities . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Anticancer Activity

  • Scientific Field: Oncology
  • Application Summary: Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: This review emphasizes advances over the last decades in pyrimidine containing hybrids with in vitro anticancer potential and its correlation with the SAR .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

  • Scientific Field: Endocrinology
  • Application Summary: The compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Neuroprotection and Anti-inflammatory Activity

  • Scientific Field: Neurology
  • Application Summary: Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Optical Sensors

  • Scientific Field: Material Science
  • Application Summary: Pyrimidine derivatives, including those structurally related to quinoline compounds, have been used as recognition units for the synthesis of optical sensors.
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
  • Results or Outcomes: The specific results or outcomes were not detailed in the source.

Antibacterial Activity

  • Scientific Field: Microbiology
  • Application Summary: Pyrimidine derivatives have been shown to have antibacterial activity against a variety of bacterial strains .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: A new series of novel 1,3-thiazolidine pyrimidine derivatives were developed and tested for their antibacterial activity against 14 bacterial strains .

Antibacterial Activity

  • Scientific Field: Microbiology
  • Application Summary: Pyrimidine derivatives have been shown to have antibacterial activity against a variety of bacterial strains .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: A new series of novel 1,3-thiazolidine pyrimidine derivatives were developed and tested for their antibacterial activity against 14 bacterial strains .

Safety And Hazards

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-6-8-4-3-5-12(8)7-11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBOVOPFBPEEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376956
Record name Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate

CAS RN

107407-80-7
Record name Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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